N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of piperazine, pyridine, pyrazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the individual building blocks. The key steps include:
Formation of the piperazine derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.
Synthesis of the pyridine derivative: The pyridine ring is functionalized at the 3-position with a methyl group and at the 2-position with a piperazine moiety.
Preparation of the pyrazole core: The pyrazole ring is synthesized with a carboxamide group at the 5-position and a methylpyrrole group at the 3-position.
Coupling reactions: The final compound is obtained by coupling the pyridine and pyrazole derivatives under specific reaction conditions, typically involving a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine or pyrrole moieties.
Reduction: Reduction reactions can target the carbonyl group in the acetylpiperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving its target molecules.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where its molecular targets are involved.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(2’-fluoro-3-methyl-[2,4’-bipyridin]-5-yl)acetamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-15(29)27-9-11-28(12-10-27)20-16(5-3-7-22-20)14-23-21(30)18-13-17(24-25-18)19-6-4-8-26(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,23,30)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJBTGUFNNDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC(=NN3)C4=CC=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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